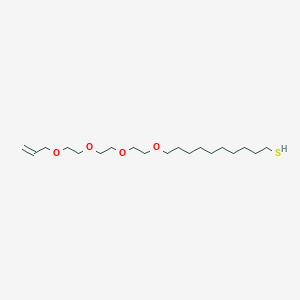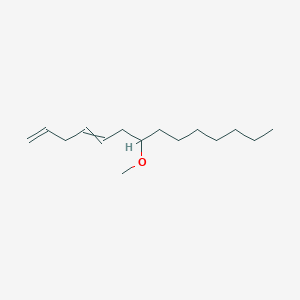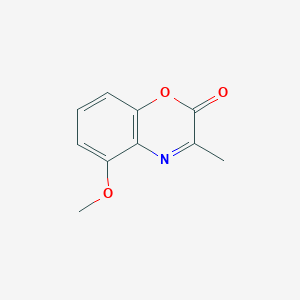![molecular formula C21H25N3 B14227996 1,3-Propanediamine, N,N-dimethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]- CAS No. 510755-31-4](/img/structure/B14227996.png)
1,3-Propanediamine, N,N-dimethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N,N-dimethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- is a complex organic compound that belongs to the class of diamines. This compound is characterized by the presence of a quinoline ring substituted with a 3-methylphenyl group and a dimethylamino group attached to a propanediamine backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- involves multiple steps. The initial step typically includes the formation of the quinoline ring, followed by the introduction of the 3-methylphenyl group. The final step involves the attachment of the dimethylamino group to the propanediamine backbone. Industrial production methods often utilize high-pressure hydrogenation and catalytic processes to achieve high yields and purity .
Análisis De Reacciones Químicas
1,3-Propanediamine, N,N-dimethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions typically involve the use of hydrogen gas and a suitable catalyst, resulting in the formation of reduced amine derivatives.
Aplicaciones Científicas De Investigación
1,3-Propanediamine, N,N-dimethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparación Con Compuestos Similares
1,3-Propanediamine, N,N-dimethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- can be compared with other similar compounds, such as:
N,N-Dimethyl-1,3-propanediamine: This compound has a similar structure but lacks the quinoline ring, making it less complex and with different chemical properties.
3-(Dimethylamino)-1-propylamine: Another similar compound that is used in various industrial applications but does not possess the same biological activities as the quinoline derivative.
The uniqueness of 1,3-Propanediamine, N,N-dimethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- lies in its complex structure, which imparts distinct chemical and biological properties, making it valuable for diverse scientific research applications.
Propiedades
Número CAS |
510755-31-4 |
|---|---|
Fórmula molecular |
C21H25N3 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N',N'-dimethyl-N-[2-(3-methylphenyl)quinolin-4-yl]propane-1,3-diamine |
InChI |
InChI=1S/C21H25N3/c1-16-8-6-9-17(14-16)20-15-21(22-12-7-13-24(2)3)18-10-4-5-11-19(18)23-20/h4-6,8-11,14-15H,7,12-13H2,1-3H3,(H,22,23) |
Clave InChI |
IFXBXLKKNHKLBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


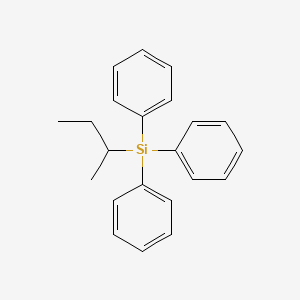
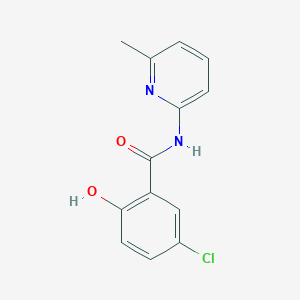
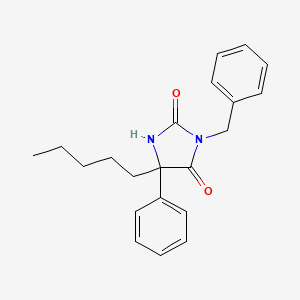
![2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14227940.png)
![5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]-](/img/structure/B14227941.png)
![1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B14227945.png)
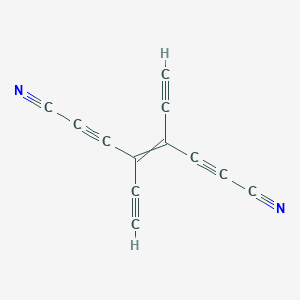

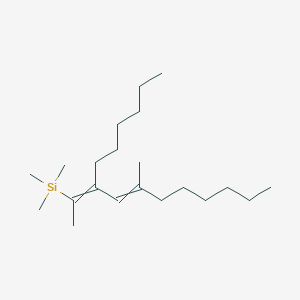
![6-[1-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14227975.png)
![2-Furancarboxylic acid, 5-[(1S)-1-amino-2-phenylethyl]-, trifluoroacetate](/img/structure/B14227984.png)
